4-(3-Chlorophenyl)oxan-4-ol
Description
4-(3-Chlorophenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group at the 4-position of the oxane ring and a 3-chlorophenyl substituent.
Properties
IUPAC Name |
4-(3-chlorophenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYCFJBRBWRZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)oxan-4-ol can be achieved through several methods. One common approach involves the reaction of 3-chlorophenylmagnesium bromide with tetrahydropyran-4-one under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediates.
Another method involves the use of 3-chlorophenylboronic acid in a Suzuki-Miyaura coupling reaction with 4-bromooxane. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is typically performed at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound often involves the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-(3-chlorophenyl)oxan-4-one.
Reduction: Formation of 4-(3-chlorophenyl)oxane.
Substitution: Formation of 4-(3-methoxyphenyl)oxan-4-ol or 4-(3-thiophenyl)oxan-4-ol.
Scientific Research Applications
4-(3-Chlorophenyl)oxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)oxan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Anticonvulsant Derivatives: Semicarbazone derivatives of 4-(3-chlorophenyl) (e.g., compounds 3e and 3j) demonstrated potent anticonvulsant activity in the Maximal Electroshock (MES) model, surpassing phenytoin at 30 mg/kg. The presence of electron-withdrawing substituents (e.g., nitro groups) on the acetophenone moiety enhanced activity .
- Triazole-Thiones : Compounds like 5-(3-chlorophenyl)-4-(4-bromophenyl)-triazole-3-thione (CAS 1263379-32-3) were synthesized in high yields (95%) and may exhibit biological activity due to sulfur and halogen interactions .
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